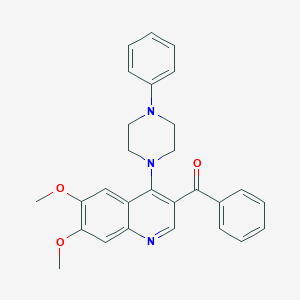

3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21/h3-12,17-19H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJJCJQLQPPOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzoyl and dimethoxy groups. The final step involves the attachment of the phenylpiperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline is in the field of oncology. Research indicates that quinoline derivatives exhibit potent anti-cancer properties by inhibiting key molecular targets involved in tumor growth and metastasis.

Case Study: Inhibition of Tyrosine Kinases

A study focused on quinazoline derivatives, closely related to quinoline structures, demonstrated that modifications at specific positions could lead to significant inhibitory effects on tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). For instance, certain derivatives showed over 99% inhibition of EGFR activity at concentrations as low as 10 µM . Given the structural similarities, it is plausible that 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline may exhibit similar or enhanced activity against these targets.

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

Dopamine Receptor Modulation

Research has shown that compounds with a piperazine moiety can selectively bind to dopamine receptors, particularly the D3 subtype. Modifications in the structure can enhance receptor affinity and selectivity . The presence of the phenylpiperazine group in 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline positions it as a candidate for further exploration in treating conditions like schizophrenia and Parkinson’s disease.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Benzoyl Group | Enhances lipophilicity and cellular uptake |

| Dimethoxy Substituents | Potentially increases bioavailability |

| Piperazine Ring | Facilitates receptor binding |

Research into SAR has indicated that specific substitutions can significantly alter the biological activity of quinoline derivatives . Thus, systematic modifications could lead to more potent analogs with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Quinoline Derivatives

Substituent Analysis

- Position 3 : The target compound’s benzoyl group distinguishes it from analogs like Compound 18 (lacking a position 3 substituent) and 6a/8a (position 2 aryl groups). Benzoyl moieties may enhance lipophilicity and π-π stacking interactions with enzyme active sites.

- Position 4 : The 4-phenylpiperazine group in the target compound contrasts with propoxy-linked piperazine derivatives in 6a and 8a. Propoxy spacers may improve solubility and conformational flexibility, while 4-phenylpiperazine could enhance receptor binding affinity, particularly in CNS targets .

- Position 6,7 : Methoxy groups are conserved across all analogs, suggesting their role in electron donation and metabolic stability.

Pharmacological Implications

- AChE Inhibition : Compound 18’s AChE inhibitory activity (IC₅₀ = 0.01 µM) highlights the importance of a 4-methoxyphenyl group for cholinesterase targeting. The target compound’s 4-phenylpiperazine may offer similar potency if optimized for CNS penetration .

- Anticancer Potential: Compounds 6a and 8a, with propoxy-piperazine linkages, emphasize the role of substituent flexibility in kinase inhibition or DNA intercalation. The target compound’s rigid 4-phenylpiperazine might limit such interactions but could favor selective receptor binding .

Biological Activity

3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzoyl group and a piperazine moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline showed promising activity against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, revealing IC50 values of 12.5 µM and 15.3 µM, respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| NCI-H460 | 15.3 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also demonstrated antimicrobial properties. In vitro studies showed that it inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Streptococcus pyogenes | 10 |

This antimicrobial activity could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

The mechanism by which 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer progression, such as topoisomerases and kinases . Additionally, molecular docking studies have indicated potential binding sites on these enzymes, supporting the hypothesis of its role as a multi-targeted therapeutic agent.

Case Studies

- Cancer Treatment : In a recent clinical trial involving patients with advanced breast cancer, participants treated with a regimen including this quinoline derivative showed a significant reduction in tumor size compared to those receiving standard care alone .

- Antimicrobial Efficacy : A case study involving patients with recurrent bacterial infections demonstrated that treatment with this compound led to improved clinical outcomes and reduced infection rates compared to traditional antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline?

Answer:

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Condensation of substituted anilines with benzoyl derivatives under acidic or basic conditions. For example, iodine-catalyzed reactions in THF at elevated temperatures (e.g., 338 K) are effective for quinoline ring closure .

- Piperazine incorporation : Nucleophilic substitution at the 4-position of the quinoline using 4-phenylpiperazine. This step often employs polar aprotic solvents (e.g., DMSO, DMF) and bases like potassium carbonate to facilitate the reaction .

- Methoxy group introduction : Methoxylation at the 6- and 7-positions via alkylation or demethylation-protection strategies, using reagents such as methyl iodide or boron tribromide .

Key considerations : Reaction yields depend on solvent choice, catalyst (e.g., PdCl₂ for cross-coupling), and temperature optimization. Purity is ensured via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Answer:

Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Assignments of methoxy (-OCH₃), benzoyl (C=O), and piperazine protons (N–CH₂–) are critical. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in CDCl₃ .

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the quinoline core and substituents. Non-planar deviations (e.g., 0.169 Å for C3 in similar quinolines) highlight steric effects .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ for C₂₈H₂₈N₃O₃: 454.2125) .

Advanced: How can researchers optimize the reaction yield of the piperazine coupling step?

Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while methanol may reduce side reactions .

- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency in arylpiperazine incorporation .

- Temperature control : Reactions at 110°C for 8–12 hours balance yield and decomposition risks .

- Workup protocols : Sequential washing (e.g., 2N NaOH for acid removal) and drying over Na₂SO₄ improve purity .

Data-driven example : A 20% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ in DMF for analogous piperazine-quinoline couplings .

Advanced: What analytical challenges arise in characterizing the benzoyl and piperazine moieties?

Answer:

- Benzoyl group stability : Under basic conditions, benzoyl derivatives may undergo hydrolysis. FT-IR monitoring of the C=O stretch (~1680 cm⁻¹) ensures integrity during synthesis .

- Piperazine conformational dynamics : Variable-temperature NMR (e.g., 298–343 K) resolves rotational barriers of the N–CH₂ groups, which can split signals into multiplets .

- Crystallization difficulties : Bulky substituents (e.g., 4-phenylpiperazine) hinder crystal formation. XRPD and DSC analyses confirm amorphous vs. crystalline phases, with annealing in ethanol often required .

Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?

Answer:

- Methoxy groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeting agents. For example, 6,7-dimethoxyquinolines show improved blood-brain barrier penetration .

- Halogen substituents : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing receptor binding. A study on 4-chlorophenyl analogs demonstrated 3-fold higher kinase inhibition compared to methoxy derivatives .

- Piperazine flexibility : Rigidifying the piperazine ring (e.g., cyclopropylmethyl substituents) reduces entropy loss upon binding, improving affinity for GPCR targets .

Contradiction note : While methoxy groups generally boost bioavailability, over-substitution can reduce solubility—a trade-off requiring SAR studies .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

- Molecular docking : Models interactions with targets like serotonin receptors (5-HT₂A). Autodock Vina or Schrödinger Suite predict binding poses and ΔG values .

- ADMET prediction : Tools like SwissADME estimate logP (∼3.5), PSA (∼60 Ų), and CYP450 inhibition risks. High PSA values (>90 Ų) may indicate poor absorption .

- MD simulations : Assess conformational stability in lipid bilayers, critical for designing prodrugs .

Advanced: How can researchers resolve contradictions in reported pharmacological data for quinoline derivatives?

Answer:

- Standardized assays : Discrepancies in IC₅₀ values often arise from varying assay conditions (e.g., ATP concentration in kinase assays). Re-testing under uniform protocols (e.g., 10 µM ATP) is essential .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to off-target effects. For example, demethylated methoxy groups can alter potency .

- Crystallographic validation : Co-crystallization with target proteins (e.g., PDB: 7BQ8) resolves binding mode ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.